3-(6-Chlorpyridazin-3-yl)-1H-1,2,4-triazol-5-sulfonylfluorid

Übersicht

Beschreibung

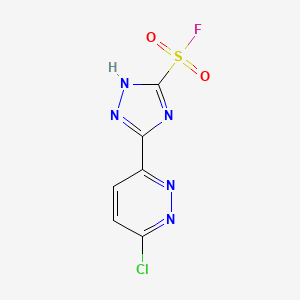

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, a triazole ring, and a sulfonyl fluoride group

Wissenschaftliche Forschungsanwendungen

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with nicotinic acetylcholine receptors.

Biological Studies: The compound is studied for its cytotoxic effects against various cancer cell lines.

Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .

Biochemical Pathways

The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .

Result of Action

The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .

Biochemische Analyse

Biochemical Properties

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .

Cellular Effects

The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .

Molecular Mechanism

At the molecular level, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .

Dosage Effects in Animal Models

The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .

Metabolic Pathways

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride typically involves the reaction of 6-chloropyridazine with appropriate triazole and sulfonyl fluoride precursors. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with β-ketonitriles under reflux in ethanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkenes and alkynes.

Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium complexes and are conducted under mild to moderate temperatures.

Sulfonylation Reactions: Reagents such as amines or alcohols are used, often in the presence of a base like triethylamine.

Major Products

Substitution Reactions: Products include various substituted pyridazine derivatives.

Cycloaddition Reactions: Products are typically fused ring systems incorporating the triazole moiety.

Sulfonylation Reactions: Products are sulfonamide or sulfonate derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloropyridazin-3-yl derivatives: These compounds share the pyridazine core and have been studied for their biological activities.

Triazole derivatives: Compounds with the triazole ring are known for their antifungal and anticancer properties.

Sulfonyl fluoride derivatives: These compounds are valuable in medicinal chemistry for their ability to form stable sulfonamide bonds.

Uniqueness

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is unique due to the combination of its structural motifs, which confer a distinct set of chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, allows for selective modification and interaction with biological targets, making it a versatile scaffold for drug development.

Biologische Aktivität

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural characteristics of this compound, including the presence of a chloropyridazine moiety and a sulfonyl fluoride group, contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can be represented as follows:

This compound features:

- A triazole ring which is known for its role in various biological activities.

- A sulfonyl fluoride group , which enhances the electrophilicity of the molecule, potentially increasing its reactivity with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the chloropyridazine moiety in this compound enhances its interaction with microbial enzymes and pathways. Studies have shown that compounds similar to 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride effectively inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell membrane integrity .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies suggest that this compound can bind effectively to active sites on target enzymes, leading to apoptosis in cancer cells .

A comparative analysis with other triazoles reveals that compounds with similar structural features demonstrate varying levels of cytotoxicity against different cancer cell lines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride | Triazole ring + chloropyridazine + sulfonyl fluoride | Antimicrobial; anticancer potential |

| 1H-1,2,4-triazole derivatives | Triazole ring only | Moderate anticancer activity |

| 5-Methyl-1H-pyrazole derivatives | Pyrazole ring + carboxylate | Limited biological activity |

The biological activity of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is primarily attributed to its ability to interact with specific biological macromolecules. This interaction can lead to:

- Enzyme Inhibition : The sulfonyl fluoride group may act as a covalent modifier for serine or cysteine residues in target proteins.

- Disruption of Cellular Processes : By interfering with critical signaling pathways, this compound can induce apoptosis in cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride:

- Antimicrobial Screening : A study evaluated various triazoles against a panel of bacteria and found that compounds with a chloropyridazine substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Eigenschaften

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLDHWYHIAWDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.